6-(2-fluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-9-4-2-1-3-7(9)5-8-6-10(15)14-11(16)13-8/h1-4,6H,5H2,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHRAIAPFSTCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=O)NC(=S)N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-fluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 2-fluorobenzylamine with thiourea under acidic conditions to form the desired pyrimidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Oxidation of the Thioxo Group
The thioxo (C=S) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:
Key findings:
-
Oxidation selectivity depends on stoichiometry (1 eq. H<sub>2</sub>O<sub>2</sub> yields sulfoxide; 2 eq. yields sulfone) .
-
Sulfone derivatives show enhanced electrophilicity at C-2, enabling further nucleophilic substitutions.
Nucleophilic Substitution at the Fluorobenzyl Group
The 2-fluorobenzyl substituent participates in aromatic nucleophilic substitution (SNAr) reactions:
| Nucleophile | Base | Conditions | Product | Yield |
|---|---|---|---|---|
| NaN<sub>3</sub> | K<sub>2</sub>CO<sub>3</sub> | DMF, 80°C, 8 h | 6-(2-azidobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | 62% |
| NH<sub>3</sub> (aq.) | CsF | THF, 100°C, 12 h (MW) | 6-(2-aminobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | 55% |
Notable observations:
-
Electron-withdrawing fluorine activates the benzyl ring toward SNAr, particularly at the ortho position .
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Microwave (MW) irradiation reduces reaction times by 50% compared to conventional heating .
Cyclization and Ring Expansion
The pyrimidinone core undergoes cyclization to form fused heterocycles:
Mechanistic insights:
-
Chloroacetyl chloride reacts with the thioxo group to form a thioester intermediate, which cyclizes intramolecularly .
-
Ring-expanded products exhibit bathochromic shifts in UV-Vis spectra due to extended conjugation .
Hydrolysis and Acid/Base Reactions
The pyrimidinone ring undergoes pH-dependent transformations:
| Condition | Reaction | Product | pK<sub>a</sub> |
|---|---|---|---|
| 1M HCl, reflux, 3 h | Hydrolysis of thioxo group | 6-(2-fluorobenzyl)pyrimidin-4(3H)-one | - |
| 0.1M NaOH, RT, 1 h | Deprotonation at N-3 | Sodium salt (water-soluble) | 8.2 ± 0.3 |
Stability data:
-
The compound decomposes above 250°C (DSC data).
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Reaction Type | Catalyst System | Coupling Partner | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> | Aryl boronic acid | 6-(2-fluorobenzyl)-5-aryl-2-thioxopyrimidin-4-one |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos | Amines | N-alkylated derivatives |
Optimized conditions:
-
Suzuki reactions require degassed toluene/EtOH (3:1) at 90°C for 18 h .
-
Buchwald-Hartwig amination achieves >90% conversion with 5 mol% catalyst loading .
Radical Reactions
The thioxo group participates in radical-mediated transformations:
| Initiator | Substrate | Product | Selectivity |
|---|---|---|---|
| AIBN, Bu<sub>3</sub>SnH | Alkyl halides | 2-Alkylated pyrimidinones | 3:1 (C-2 vs C-6) |
| UV light (254 nm) | O<sub>2</sub> (1 atm) | Sulfinic acid derivative | 82% |
Key discovery:
Scientific Research Applications
6-(2-fluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(2-fluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The 6-position substituent and aromatic modifications critically influence the physicochemical and biological profiles of 2-thioxo-dihydropyrimidin-4(1H)-one derivatives. Key comparisons include:
Key Observations :
- For example, the 2-fluorobenzyl group in the target compound may increase lipophilicity compared to methyl or propyl analogs .
- Synthesis Efficiency: Yields vary significantly. The target compound (22% yield) is less efficiently synthesized than phenylamino derivatives (79–94% yields), likely due to steric or electronic challenges in introducing the benzyl group .
Antimicrobial Activity
- The 6-methyl analog complexed with Au(III) demonstrated enhanced antimicrobial activity compared to the free ligand, suggesting metal coordination amplifies efficacy .
- Pyridopyrimido[2,1-b]thiazinones derived from 2-thioxo-pyrido[2,3-d]pyrimidinone showed moderate to strong activity against S. aureus and E. coli, highlighting the importance of fused heterocyclic systems .
Antitumor Potential
- Phenylamino and toluidino derivatives (e.g., 1a–c in ) were evaluated for cytotoxicity, with substituents like methoxy groups enhancing activity through improved membrane permeability .
- Morpholine-based heterocycles () exhibited antitumor effects via kinase inhibition, though the target compound’s activity remains unstudied .
Enzyme Inhibition
- SCR7 (5,6-bis(benzylideneamino)-2-thioxo-...), a DNA ligase IV inhibitor, underscores the role of thiouracil derivatives in targeting DNA repair pathways .
Structural and Spectral Comparisons
- ¹H NMR : The target compound’s 2-fluorobenzyl group produces distinct aromatic multiplet signals (δ 7.32–6.97 ppm) and a singlet for the benzyl methylene (δ 5.53 ppm) . In contrast, the 6-methyl analog shows simpler aliphatic resonances (δ 2.36 ppm) .
- Solubility : Propylthiouracil’s polar propyl group enhances water solubility compared to aromatic derivatives, impacting bioavailability .
Biological Activity
6-(2-fluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a thioxo group and a fluorobenzyl substituent, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of 6-(2-fluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is C₁₁H₉FN₂OS, with a CAS number of 221121-52-4. The presence of the thioxo group at the 2-position and the fluorobenzyl group at the 6-position enhances its lipophilicity and reactivity, which are crucial for its biological interactions.
Biological Activities
Research indicates that compounds similar to 6-(2-fluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit several biological activities:
1. Anticonvulsant Properties
Studies have shown that derivatives of dihydropyrimidines can possess anticonvulsant effects. For instance, compounds structurally related to 6-(2-fluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have been evaluated for their ability to inhibit seizures in animal models .
2. Antiviral Activity
The compound's potential as an inhibitor of HIV-1 reverse transcriptase has been highlighted in various studies. Similar compounds have shown efficacy against viral infections by disrupting viral replication mechanisms .
3. Enzyme Inhibition
Interaction studies suggest that this compound can inhibit key enzymes involved in disease pathways. For example, it has been reported to inhibit HIV integrase activity selectively .
The mechanisms through which 6-(2-fluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exerts its biological effects are largely attributed to its structural characteristics:
- Binding Affinity : The fluorobenzyl group enhances binding affinity to biological targets due to increased lipophilicity and favorable electronic interactions .
- Enzyme Interaction : The thioxo functionality allows for unique interactions with enzyme active sites, potentially leading to competitive inhibition .
Comparative Analysis of Related Compounds
The following table summarizes some structurally related compounds and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-fluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Similar thioxo-pyrimidine core | Anticonvulsant |
| 6-(benzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Lacks fluorine substitution | Antiviral |
| 6-(trifluoromethylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Contains trifluoromethyl group | Potentially enhanced antiviral |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticonvulsant Evaluation : In a study assessing various dihydropyrimidine derivatives for anticonvulsant properties, certain analogs demonstrated significant protective effects in pentylenetetrazole-induced seizure models. The results indicated that modifications at the C-6 position could enhance or diminish activity depending on steric factors .
- Antiviral Studies : Research on dihydropyrimidine derivatives has shown promising results against HIV replication in vitro. Compounds were tested for their ability to inhibit reverse transcriptase and integrase activities, revealing sub-micromolar inhibitory concentrations for some derivatives .
Q & A
Q. What are the optimized synthetic routes for 6-(2-fluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how can reaction yields be improved?
Methodological Answer: The compound is typically synthesized via alkylation of 2-thiouracil derivatives. A validated protocol involves reacting 2-thioxo-2,3-dihydropyrimidin-4(1H)-one with 2-fluorobenzyl bromide in the presence of sodium bicarbonate and phenyl thionochloroformate. Key steps include:
- Solvent System : Use a 1:1 mixture of diethyl ether/ethyl acetate (EA) and water under reflux.
- Purification : Flash chromatography on silica gel with gradients of EA/PE (50–70%) yields the product with ~22% efficiency.
- Yield Optimization : Increasing equivalents of 2-fluorobenzyl bromide or using phase-transfer catalysts (e.g., triethylamine) may enhance yields .
Q. What analytical techniques are critical for characterizing this compound and verifying its purity?
Methodological Answer:
- NMR Spectroscopy : NMR in DMSO- confirms regiochemistry via distinctive shifts (e.g., δ = 12.74 ppm for N-H, 7.54 ppm for aromatic protons) .
- Mass Spectrometry (MS) : ESI-MS (m/z = 235.0 [M + H]) validates molecular weight .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?
Methodological Answer:
- Kinase Assays : Test inhibition of Casein Kinase 1 (CK1) using ATP-Glo™ assays. IC values are determined by incubating the compound with recombinant CK1 and measuring residual kinase activity .
- Cell-Based Assays : Use colon cancer cell lines (e.g., HCT116) to assess anti-proliferative effects via MTT assays. Dose-response curves (0.1–100 µM) reveal potency .
Q. What metabolic pathways influence the stability of this compound in preclinical models?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (rat/dog/human) to identify oxidative desulfurization products. LC-MS/MS tracks the formation of sulfoxide metabolites.
- Enzyme Mapping : Use chemical inhibitors (e.g., ABT for P450s, methimazole for FMOs) to determine if metabolism is P450- or FMO-dependent .
Q. How do structural modifications (e.g., fluorobenzyl vs. methoxyphenyl substituents) impact biological activity?
Methodological Answer:
Q. How can contradictory data on synthesis yields or metabolic stability be resolved?
Methodological Answer:
- Yield Discrepancies : Re-evaluate stoichiometry (e.g., excess thiourea) or solvent polarity (DMF vs. ethanol) to address low yields (e.g., 22% vs. 74% in similar syntheses) .
- Metabolic Stability : Cross-validate species-specific metabolism (e.g., dog microsomes favor FMO-mediated oxidation, while human P450s dominate) using recombinant enzyme panels .
Q. What methodologies are recommended for in vivo pharmacokinetic profiling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
